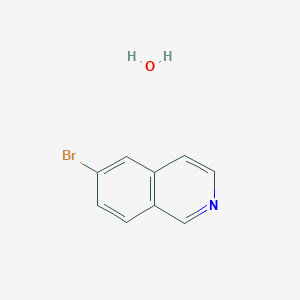

6-Bromoisoquinoline hydrate

CAS No.:

Cat. No.: VC16187220

Molecular Formula: C9H8BrNO

Molecular Weight: 226.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8BrNO |

|---|---|

| Molecular Weight | 226.07 g/mol |

| IUPAC Name | 6-bromoisoquinoline;hydrate |

| Standard InChI | InChI=1S/C9H6BrN.H2O/c10-9-2-1-8-6-11-4-3-7(8)5-9;/h1-6H;1H2 |

| Standard InChI Key | CCJJCUAAVVDVNF-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=CN=C2)C=C1Br.O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

6-Bromoisoquinoline hydrate is systematically named as 6-bromo-1H-isoquinolin-1-one hydrate, reflecting the position of the bromine substituent and the hydrated nature of the compound. Its International Union of Pure and Applied Chemistry (IUPAC) name is 6-bromo-1H-isoquinolin-1-one monohydrate, while alternative designations include the CAS registry numbers 1779945-55-9 (hydrate) and 34784-05-9 (anhydrous form) . The structural difference between the anhydrous and hydrate forms lies in the presence of water molecules in the latter, which influence its crystalline packing and stability.

The compound’s SMILES notation, , explicitly denotes the bromine substitution at the sixth carbon and the hydration moiety . X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the planar geometry of the isoquinoline core, with the bromine atom introducing steric and electronic effects that modulate reactivity .

Physicochemical Properties

The hydrate form of 6-bromoisoquinoline demonstrates distinct physical properties compared to the anhydrous variant. Key parameters include:

The hydrate’s stability is contingent on storage under inert gas and protection from moisture, as dehydration may occur under ambient conditions . Spectroscopic analyses reveal a maximum absorption wavelength () of 320 nm in chloroform, indicative of its conjugated π-system .

Synthesis and Manufacturing

Bromination Strategies

An alternative route employs the Skraup-Doebner-Von Miller reaction, wherein brominated aniline derivatives undergo cyclization to form the isoquinoline core. Post-synthetic hydration yields the hydrate form, often through crystallization from aqueous solutions .

Applications in Research and Industry

Pharmaceutical Intermediates

Comparative Analysis with Analogues

Structural Analogues

Modifying the position of the bromine atom or substituting it with other halogens alters the compound’s reactivity and biological activity:

| Compound | Bromine Position | Key Differences |

|---|---|---|

| 5-Bromoisoquinoline | 5 | Reduced steric hindrance, higher solubility |

| 7-Bromoisoquinoline | 7 | Altered electronic effects, varied NMR shifts |

| 6-Chloroisoquinoline | 6 (Cl substituent) | Lower molecular weight, distinct reactivity |

The sixth-position bromine in 6-bromoisoquinoline hydrate optimizes its balance between electronic withdrawal and steric bulk, making it preferable for catalytic applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume